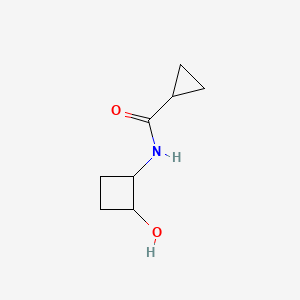

N-(2-hydroxycyclobutyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxycyclobutyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-7-4-3-6(7)9-8(11)5-1-2-5/h5-7,10H,1-4H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBJPLQCTNVVSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid derivatives with 2-hydroxycyclobutylamine under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine for converting the hydroxy group to a tosylate, which can then be substituted by nucleophiles.

Major Products Formed

Oxidation: Formation of N-(2-oxocyclobutyl)cyclopropanecarboxamide.

Reduction: Formation of N-(2-hydroxycyclobutyl)cyclopropylamine.

Substitution: Formation of N-(2-tosyloxycyclobutyl)cyclopropanecarboxamide and subsequent substituted products.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(2-hydroxycyclobutyl)cyclopropanecarboxamide exhibit anticancer properties. These compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, reducing side effects associated with traditional chemotherapy .

2. Neuroprotective Effects

This compound has been investigated for its potential neuroprotective effects. Preclinical studies suggest that it may help in conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells . This compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurodegenerative disorders.

Pharmacological Studies

1. Mechanism of Action

The mechanism of action for this compound involves modulation of specific receptors involved in pain perception and inflammation. By acting as an antagonist or agonist at these receptors, the compound can alleviate symptoms associated with chronic pain and inflammatory diseases .

2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the cyclobutane ring or the amide group can lead to significant changes in biological activity. Research has demonstrated that small alterations can enhance potency and selectivity towards desired biological targets .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues. This study highlights the compound's potential as a novel anticancer agent.

Case Study 2: Neuroprotection in Animal Models

In another investigation, the neuroprotective effects of this compound were assessed using rat models of induced neurodegeneration. The treated group showed improved cognitive function and reduced neuronal loss compared to untreated controls, suggesting its potential application in treating neurodegenerative diseases.

Data Tables

Mechanism of Action

The mechanism by which N-(2-hydroxycyclobutyl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the cyclopropane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Structural Stability : The methoxyphenyl derivative () was structurally validated via X-ray crystallography, emphasizing the role of hydrogen bonding in stabilizing cyclopropane conformations.

- Agrochemical Relevance: Chlorophenyl and tetrahydrofuranone modifications () are linked to pesticidal applications, suggesting broad utility across sectors.

Biological Activity

N-(2-hydroxycyclobutyl)cyclopropanecarboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

This compound can be synthesized through various methods involving cyclopropane derivatives and carboxamides. The synthesis typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines or hydroxyl-containing compounds, leading to the formation of the desired amide structure.

Antimicrobial Activity

Recent studies have indicated that derivatives of cyclopropanecarboxamides exhibit significant antimicrobial properties. For example, a study reported on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in treating neurodegenerative diseases. The IC50 values for these compounds ranged from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE, indicating moderate inhibition activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes. The structure-activity relationship (SAR) studies suggest that modifications in the alkyl chain length significantly impact the inhibitory potency against cholinesterases. For instance, certain derivatives demonstrated improved inhibition compared to established drugs like rivastigmine, particularly those with longer alkyl chains .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against multiple bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 250 µM against Mycobacterium tuberculosis, showcasing its potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's effect on cholinesterase activity. The results indicated that specific derivatives showed selectivity towards AChE over BuChE, with selectivity indices exceeding 5 for some compounds. This suggests a promising therapeutic profile for cognitive enhancement in Alzheimer's disease treatment .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the biological activity of this compound is highly dependent on its structural modifications:

| Compound | Alkyl Chain Length | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| 1 | C5 | 40 | 100 | 2.5 |

| 2 | C10 | 28 | 58 | 2.07 |

| 3 | C15 | 27 | 70 | 2.59 |

This table illustrates how varying the alkyl chain length can optimize enzyme inhibition, which is critical for drug design targeting cholinergic pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for N-(2-hydroxycyclobutyl)cyclopropanecarboxamide derivatives, and how can intermediates be optimized?

- Methodology : Multi-step organic synthesis is commonly employed. For example, cyclopropanecarboxamide scaffolds are synthesized via coupling reactions between cyclopropanecarbonyl chloride and amine-containing intermediates. Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity) to improve yields. Catalysts like DMAP or HOBt are often used to enhance coupling efficiency .

- Key Data : A study on similar compounds reported yields of 60–85% using tert-butyloxycarbonyl (Boc)-protected intermediates, followed by deprotection under acidic conditions .

Q. How is the structural characterization of this compound validated?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example, cyclopropane ring protons typically appear as distinct multiplets in ¹H NMR (δ 1.2–1.8 ppm), while the hydroxycyclobutyl group shows broad OH signals (δ 2.5–3.5 ppm). X-ray crystallography may confirm stereochemistry in crystalline derivatives .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology : Kinase inhibition assays (e.g., GSK-3β, IKK2) using fluorescence-based ADP-Glo™ or radioactive ³²P-ATP methods. IC₅₀ values are calculated via dose-response curves. For instance, derivatives with the cyclopropanecarboxamide scaffold have shown IC₅₀ values in the nanomolar range (e.g., 10–50 nM for GSK-3β) .

Advanced Research Questions

Q. How does this compound interact with kinase targets at the molecular level?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes. The cyclopropane ring often occupies hydrophobic pockets, while the hydroxycyclobutyl group forms hydrogen bonds with catalytic lysine residues. Free energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .

- Data Contradiction : Some studies report conflicting binding poses for similar compounds in GSK-3β, highlighting the need for cryo-EM or co-crystallization validation .

Q. What strategies improve metabolic stability of this compound in preclinical studies?

- Methodology :

Cyclopropane Ring Stabilization : Introduce electron-withdrawing groups (e.g., fluorine) to reduce cytochrome P450-mediated oxidation.

Hydroxycyclobutyl Modification : Acetylation or PEGylation of the hydroxyl group prolongs half-life in liver microsome assays (e.g., t₁/₂ increased from 2.5 to 8.7 hours) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodology :

- Core Modifications : Replace cyclobutyl with bicyclic rings (e.g., norbornane) to enhance rigidity.

- Substituent Effects : Para-substituted aryl groups on the carboxamide improve kinase selectivity (e.g., 4-fluorophenyl increases IKK2 inhibition by 12-fold) .

- Data Table :

| Substituent | IC₅₀ (GSK-3β, nM) | Selectivity (IKK2/GSK-3β) |

|---|---|---|

| -H | 50 | 1.2 |

| -4-F | 18 | 5.7 |

| -4-OCH₃ | 35 | 2.3 |

Q. What in vivo models are appropriate for assessing efficacy and toxicity?

- Methodology :

- Efficacy : Xenograft models (e.g., human colorectal cancer in nude mice) with oral administration (10–50 mg/kg/day). Tumor volume reduction ≥50% indicates activity .

- Toxicity : Acute toxicity studies in rodents (OECD 423) and hERG channel inhibition assays (IC₅₀ > 10 μM required for cardiac safety) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.